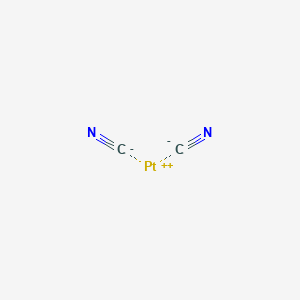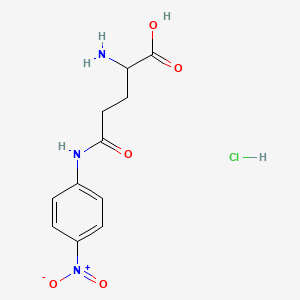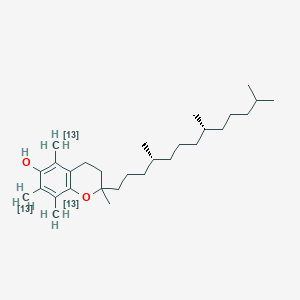
alpha-Vitamin E-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Vitamin E-13C3 involves the incorporation of carbon-13 isotopes into the alpha-tocopherol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of alpha-tocopherol. One common method involves the use of labeled phytol as a precursor, which is then converted into alpha-tocopherol through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale cultivation of plants or microorganisms that have been genetically engineered to incorporate carbon-13 isotopes into their metabolic pathways. This approach allows for the efficient production of labeled alpha-tocopherol in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Vitamin E-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As an antioxidant, it primarily participates in redox reactions, where it donates electrons to neutralize free radicals .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed: The major products formed from the reactions of this compound include oxidized and reduced forms of the compound. For example, during oxidation, alpha-tocopherol is converted into alpha-tocopherol quinone, while reduction reactions can regenerate the active alpha-tocopherol from its oxidized form .
Aplicaciones Científicas De Investigación
Alpha-Vitamin E-13C3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer in metabolic studies to investigate the pathways and mechanisms of vitamin E metabolism . In biology, it is employed to study the antioxidant properties of alpha-tocopherol and its role in protecting cells from oxidative stress . In medicine, this compound is used in clinical research to evaluate the efficacy of vitamin E supplementation in preventing and treating various diseases, such as cardiovascular diseases and neurodegenerative disorders . In industry, it is utilized in the development of fortified foods and dietary supplements to enhance their nutritional value .
Mecanismo De Acción
The primary mechanism of action of alpha-Vitamin E-13C3 is its antioxidant capability. It protects cells from oxidative damage by neutralizing free radicals through electron donation . This process involves the transfer of electrons from the hydroxyl group of alpha-tocopherol to the free radicals, thereby stabilizing them and preventing further damage to cellular components . Additionally, alpha-tocopherol interacts with other antioxidants, such as vitamin C, to regenerate its active form and maintain its antioxidant capacity .
Comparación Con Compuestos Similares
Alpha-Vitamin E-13C3 is unique among the various forms of vitamin E due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies . Similar compounds include other tocopherols and tocotrienols, such as beta-tocopherol, gamma-tocopherol, delta-tocopherol, and their corresponding tocotrienols . While all these compounds exhibit antioxidant properties, alpha-tocopherol is the most biologically active and is preferentially absorbed and retained in human tissues . This makes this compound particularly valuable for research and clinical applications .
Propiedades
Fórmula molecular |
C29H50O2 |
|---|---|
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i5+1,6+1,7+1 |
Clave InChI |
GVJHHUAWPYXKBD-QCGFVVDUSA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C)CCCC(C)C |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


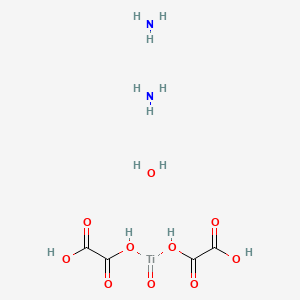

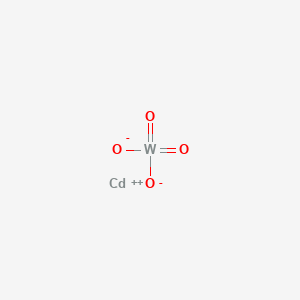
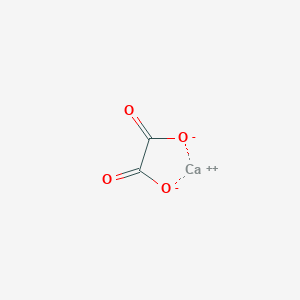

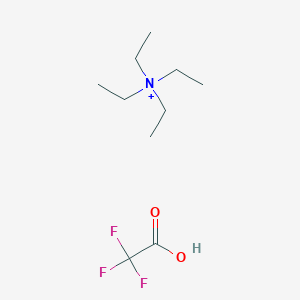

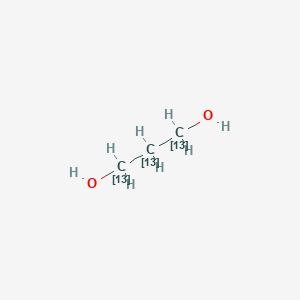
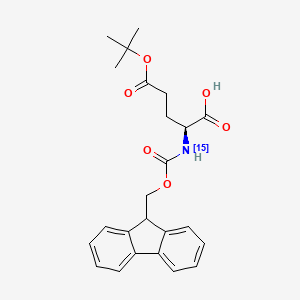

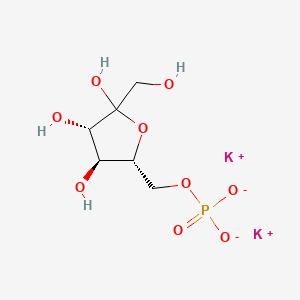
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
